Ammonium magnesium chloride

Description

Properties

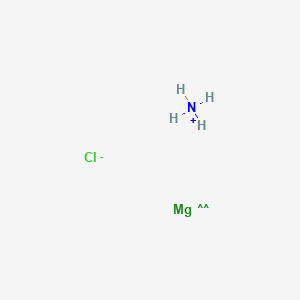

Molecular Formula |

ClH4MgN |

|---|---|

Molecular Weight |

77.80 g/mol |

InChI |

InChI=1S/ClH.Mg.H3N/h1H;;1H3 |

InChI Key |

VFAXGZLIPBSFQU-UHFFFAOYSA-N |

Canonical SMILES |

[NH4+].[Mg].[Cl-] |

Origin of Product |

United States |

Overview of Complex Chloride Systems Involving Ammonium and Magnesium Ions

Complex chloride systems containing ammonium (B1175870) and magnesium ions are primarily investigated for their role in the production of anhydrous magnesium chloride. researchgate.net Anhydrous magnesium chloride is a crucial precursor for the production of magnesium metal via electrolysis. wikipedia.org The direct dehydration of hydrated magnesium chloride (MgCl₂·nH₂O) by heating is problematic due to hydrolytic decomposition, which forms undesirable magnesium oxide. researchgate.net

The introduction of ammonium chloride to the system to form ammonium magnesium chloride compounds offers a viable pathway to circumvent this issue. The resulting double salt, often referred to as ammonium carnallite (B72600), can be dehydrated more readily and with less hydrolysis compared to magnesium chloride hexahydrate. tandfonline.com Academic studies have explored various methods to produce anhydrous magnesium chloride from ammonium magnesium chloride hexahydrate, confirming its feasibility even in an air atmosphere within a temperature range of 50–400°C. researchgate.net

The synthesis of these complex chlorides typically involves the reaction of magnesium chloride and ammonium chloride. ontosight.ai For instance, ammonium carnallite can be synthesized by reacting saline lake bischofite (a form of hydrated magnesium chloride) with ammonium chloride in a 1:1 molar ratio. hep.com.cn

Significance in Advanced Materials and Chemical Processes

The academic interest in ammonium (B1175870) magnesium chloride compounds extends to their potential in various advanced applications, primarily centered around ammonia (B1221849) and energy storage.

Ammonia Absorption and Storage: Metal halides, including magnesium chloride, are recognized for their capacity to absorb ammonia, forming metal ammine complexes. researchgate.net The reaction between magnesium chloride and ammonia can form various ammine complexes, such as Mg(NH₃)₆Cl₂, Mg(NH₃)₂Cl₂, and Mg(NH₃)Cl₂. acs.orgresearchgate.net This property is being investigated for its potential in ammonia storage and in enhancing the efficiency of the Haber-Bosch process for ammonia synthesis. researchgate.net By selectively absorbing ammonia, the equilibrium of the synthesis reaction can be shifted, leading to higher conversion rates. researchgate.net

Thermochemical Energy Storage (TcES): The reversible reaction between magnesium chloride and ammonia is a promising candidate for thermochemical energy storage systems. jst.go.jp These systems store energy by an endothermic dissociation reaction and release it through an exothermic recombination reaction. The MgCl₂/NH₃ system is particularly attractive for its potential to operate in cold environments due to the low boiling point of ammonia. researchgate.net Research has focused on improving the reactivity and cyclability of these materials, with studies showing that activation through ammonia absorption and desorption can significantly increase the surface area and create mesopores in the magnesium chloride, enhancing its performance. jst.go.jpresearchgate.net

Production of Anhydrous Magnesium Chloride: As previously mentioned, a significant application of ammonium magnesium chloride is in the production of high-purity anhydrous magnesium chloride. tandfonline.com This is a critical step in the industrial production of magnesium metal. Research has focused on optimizing the dehydration process of ammonium carnallite (B72600) to produce anhydrous magnesium chloride with minimal magnesium oxide content, which is suitable for electrolysis. tandfonline.comhep.com.cn

Scope and Objectives of Academic Inquiry

Solution-Based Crystallization Techniques

Solution-based crystallization is a primary method for the synthesis of ammonium magnesium chloride compounds, offering control over crystal size and morphology through the manipulation of various process parameters. This section details the formation of specific ammonium magnesium chloride hydrates and ammoniates from aqueous and non-aqueous solutions.

Formation of Ammonium Carnallite (B72600) (NH₄Cl·MgCl₂·6H₂O) from Aqueous Systems

Ammonium carnallite, a double salt with the formula NH₄Cl·MgCl₂·6H₂O, is a key intermediate in various industrial processes, including the production of high-purity anhydrous magnesium chloride. tandfonline.comresearchgate.net Its formation from aqueous solutions is governed by the solid-liquid equilibrium of the NH₄Cl–MgCl₂–H₂O system. cas.cn

The synthesis can be achieved by reacting saline lake bischofite (a source of MgCl₂) with ammonium chloride (NH₄Cl) in a 1:1 molar ratio. researchgate.net The resulting ammonium carnallite can then be dehydrated. researchgate.net The dehydration process of ammonium carnallite has been studied in the temperature range of 373–453 K. rsc.org At lower temperatures, a dihydrate is formed, while at higher temperatures and low water-vapor pressures, the anhydrous chloride can be formed in a single stage. rsc.org

Researchers have developed processes to recover NH₄Cl from waste streams by leveraging the phase equilibrium of the NH₄Cl–MgCl₂–H₂O system, which involves the crystallization of ammonium carnallite. cas.cn The study of the crystallization kinetics of ammonium carnallite reveals that higher temperatures enhance both nucleation and growth rates. researchgate.net

Synthesis of Magnesium Chloride Hexammoniate (MgCl₂·6NH₃) via Reactive Crystallization

Magnesium chloride hexammoniate (MgCl₂·6NH₃) is a significant compound, notably for its role as an ammonia storage material and as a precursor for producing anhydrous magnesium chloride. researchgate.netresearchgate.net Reactive crystallization is a common method for its synthesis. This process involves reacting a magnesium chloride solution with ammonia in a suitable solvent, leading to the precipitation of MgCl₂·6NH₃ crystals. researchgate.netpsu.edu

One approach involves feeding a magnesium chloride solution into a stirred methanol (B129727) solution saturated with ammonia. researchgate.netpsu.edu Another method utilizes ethylene (B1197577) glycol as the solvent, where magnesium chloride reacts with ammonia gas. researchgate.net The solubility of MgCl₂·6NH₃ in ammonia-saturated ethylene glycol has been determined to be crucial for controlling the crystallization process. researchgate.net

The synthesis can also be performed under anhydrous conditions. For instance, hydrated magnesium chloride can be dissolved in ethylene glycol, and after distilling off the water, the anhydrous solution is reacted with gaseous ammonia to precipitate MgCl₂·6NH₃. google.com

A notable large-scale synthesis method involves the reaction between magnesium silicide (Mg₂Si) and ammonium chloride (NH₄Cl) in liquid ammonia. acs.org This method yields phase-pure and highly crystalline MgCl₂·6NH₃. acs.org

Parametric Influence on Crystal Size Distribution and Morphology

The crystal size distribution (CSD) and morphology of ammonium magnesium chloride compounds are critical for downstream processes like filtration and washing. psu.edu These properties are significantly influenced by various operational parameters during crystallization.

Stirring rate plays a complex role in the crystallization of MgCl₂·6NH₃. psu.edu Initially, increasing the stirring rate can enhance the median crystal size by improving mixing and mass transfer. psu.eduresearchgate.net However, beyond an optimal point, a further increase in stirring rate leads to a decrease in crystal size. researchgate.netpsu.edugrafiati.com This is attributed to increased secondary nucleation and crystal breakage at higher agitation speeds. researchgate.net

Feed dynamics, such as the feed rate and the method of introducing reactants, also have a substantial impact. Decreasing the feed rate of the magnesium chloride solution generally results in a larger median crystal size because it lowers the local supersaturation, thus favoring crystal growth over nucleation. researchgate.netpsu.edugrafiati.com A double-feed operation, where reactants are introduced separately, can produce larger crystals compared to a single-feed operation. researchgate.netpsu.edugrafiati.com

Reaction temperature influences both the nucleation and growth kinetics of ammonium magnesium chloride crystals. psu.edunih.govmdpi.com Generally, an increase in reaction temperature leads to a larger median crystal size. psu.edu For instance, in the synthesis of MgCl₂·6NH₃, the median crystal size increases with increasing reaction temperature, with an optimal temperature identified around 20°C for achieving the largest crystals and narrowest size distribution. psu.edu

The concentration of ions in the solution is another critical factor. psu.edu At low concentrations of magnesium ions, increasing the concentration can lead to a larger median crystal size. psu.edu This is because the system can maintain a low level of supersaturation, which promotes crystal growth. psu.edu However, at higher magnesium ion concentrations, the local supersaturation becomes very high, leading to rapid nucleation and the formation of smaller crystals. psu.edu The presence of other ions, such as NO₃⁻ and SO₄²⁻, can also affect the crystal morphology by being selectively adsorbed onto specific crystal faces. researchgate.net

| Parameter | Effect on Median Crystal Size | Reference |

| Stirring Rate | Increases to a maximum, then decreases | researchgate.netpsu.edugrafiati.com |

| Feed Rate | Decreasing feed rate increases crystal size | researchgate.netpsu.edugrafiati.com |

| Reaction Temperature | Increasing temperature generally increases crystal size | psu.edu |

| Mg²⁺ Concentration | Increases crystal size at low concentrations, decreases at high concentrations | psu.edu |

Solid-State and Gas-Phase Reaction Routes

Beyond solution-based methods, solid-state and gas-phase reactions offer alternative pathways for the synthesis of ammonium magnesium chloride compounds and their derivatives. These methods often involve the thermal decomposition or reaction of solid precursors.

Anhydrous magnesium chloride can be prepared from ammonium magnesium chloride hexahydrate (NH₄MgCl₃·6H₂O) through thermal treatment in an air atmosphere at temperatures ranging from 50 to 400°C. researchgate.net Another approach involves the dehydration of ammonium carnallite. rsc.org High-purity anhydrous magnesium chloride can be obtained by heating dehydrated ammonium carnallite with alumina (B75360) as a covering agent, first at 450°C and then calcining at 700°C. tandfonline.com

Gas-solid reactions have also been explored. For instance, the reaction between magnesium nitride (Mg₃N₂) and hydrogen chloride (HCl) gas can be used in a cycle for ammonia synthesis, regenerating anhydrous MgCl₂. researchgate.net The thermal decomposition of MgCl₂·6NH₃ is a key step in producing anhydrous MgCl₂. researchgate.net This process occurs in multiple stages, with ammonia being released at different temperatures. osti.gov

The reaction between solid ammonium chloride and magnesium oxide can also be employed to recover ammonia, producing magnesium oxychloride (MgOHCl). google.com Furthermore, gas-phase generation of metal-hydride anions, including those of magnesium, has been achieved through the dissociation of formate (B1220265) adducts. acs.org

| Precursor(s) | Reaction Type | Product | Conditions | Reference |

| NH₄MgCl₃·6H₂O | Solid-State Thermal Decomposition | Anhydrous MgCl₂ | 50–400°C in air | researchgate.net |

| Dehydrated Ammonium Carnallite | Solid-State Thermal Decomposition | Anhydrous MgCl₂ | 450°C then 700°C with alumina | tandfonline.com |

| MgCl₂·6NH₃ | Solid-State Thermal Decomposition | Anhydrous MgCl₂ | Stepwise heating to 450°C | google.com |

| Mg₂Si and NH₄Cl | Solid-State Reaction in Liquid NH₃ | MgCl₂·6NH₃ | - | acs.org |

| NH₄Cl and MgO | Gas-Solid Reaction | MgOHCl and NH₃ | 200–500°C | google.com |

Ammoniation of Magnesium Chloride Precursors

The direct reaction of magnesium chloride (MgCl₂) with ammonia (NH₃) is a fundamental method for producing ammonium magnesium chloride compounds. This process, known as ammoniation, can lead to the formation of various ammine complexes, with magnesium chloride hexammoniate (MgCl₂·6NH₃) being a key product. google.comresearchgate.net

Several variations of the ammoniation process exist:

Reaction in Liquid Ammonia: One method involves reacting magnesium silicide (Mg₂Si) with anhydrous ammonium chloride (NH₄Cl) in a liquid ammonia medium. This reaction not only produces silane (B1218182) (SiH₄) but also yields a significant amount of magnesium chloride hexammoniate as a by-product, which can make the process economically advantageous. google.comacs.org The mass ratio of Mg₂Si to NH₄Cl is typically in the range of 1:2 to 1:3. google.com

Water-Ammonia System: In this approach, dry magnesium chloride dihydrate is introduced into liquid ammonia, leading to the formation of magnesium chloride hexammoniate. google.com

Low-Boiling-Point Solvent System: This method utilizes a low-boiling-point alcohol to dissolve the magnesium chloride raw material. The resulting solution is then added to an ammonia-saturated alcohol solution containing ammonium chloride at ambient temperature and pressure, causing the precipitation of magnesium chloride hexammoniate. google.comgoogle.com

Aqueous Solution Reaction: Magnesium chloride hexammoniate can also be precipitated by adding an aqueous solution of magnesium chloride and ammonium chloride to an aqueous solution containing ammonia at low temperatures, typically between -20°C and 10°C. google.com

Direct Ammoniation of Saturated Solutions: The ammoniated magnesium chloride hexammoniate compound, a key precursor for anhydrous magnesium chloride production, can be formed by the direct ammoniation of MgCl₂-saturated ethylene glycol solutions at 323 K. To ensure the exclusive formation of the hexammoniate, ammonia levels should be maintained above approximately 11-13% (w/w). acs.orgresearchgate.net

The reaction between magnesium chloride and ammonia can directly form the hexa-ammine complex (Mg(NH₃)₆Cl₂) at room temperature, bypassing the formation of lower coordinated ammine complexes like mono- and di-ammine complexes, even though these are more stable phases. researchgate.netacs.org This indicates a high kinetic barrier for the formation of the lower coordinated complexes. researchgate.netacs.orgresearchgate.net

Activation Mechanisms for Ammine Complex Formation

Overcoming the kinetic barriers to form specific magnesium ammine chloride complexes is crucial for controlling the synthesis process. Activation strategies are employed to facilitate the formation of these complexes, particularly the lower coordinated ones. These strategies primarily involve thermal and mechanochemical activation. researchgate.netacs.orgfigshare.com

Heat treatment is a key strategy to promote the formation of lower coordinated ammine complexes. By controlling the temperature, specific ammine complexes can be selectively formed.

At 373 K (100 °C), the formation of magnesium di-ammine chloride (Mg(NH₃)₂Cl₂) is achieved. researchgate.netacs.org

A higher temperature, above 573 K (300 °C), is necessary to form magnesium mono-ammine chloride (Mg(NH₃)Cl₂). researchgate.netacs.org

Research has also explored the dehydration of ammonium carnallite (NH₄Cl·MgCl₂·6H₂O) as a precursor route. One process involves dehydrating ammonium carnallite at 160°C, followed by a reaction with ammonia at 240°C to produce ammoniated ammonium carnallite. hep.com.cn This product is then calcined at high temperatures to yield anhydrous magnesium chloride. hep.com.cn Another approach involves mixing dehydrated ammonium carnallite with solid ammonium chloride at elevated temperatures. hep.com.cn

The table below summarizes the thermal conditions for the formation of different magnesium ammine chloride complexes.

| Target Compound | Precursor | Activation Temperature | Key Findings |

| Mg(NH₃)₂Cl₂ | MgCl₂ | 373 K (100 °C) | Formation of the di-ammine complex is realized. researchgate.netacs.org |

| Mg(NH₃)Cl₂ | MgCl₂ | > 573 K (300 °C) | Higher temperature is required to form the mono-ammine complex. researchgate.netacs.org |

| Anhydrous MgCl₂ | Ammoniated ammonium carnallite | 750 °C (calcination) | Produces anhydrous magnesium chloride with low MgO content. hep.com.cn |

| Anhydrous MgCl₂ | Dehydrated ammonium carnallite mixed with NH₄Cl | 700 °C (calcination) | Results in anhydrous magnesium chloride with very low MgO content. hep.com.cn |

Mechanochemical activation, specifically through ball milling, has been shown to be an effective method for inducing the formation of lower coordinated ammine complexes at room temperature. researchgate.netacs.org This technique introduces structural disorder into the magnesium chloride, which in turn lowers the activation energy for the formation of ammine complexes. researchgate.netacs.org

The key findings from mechanochemical activation are:

Formation at Room Temperature: Ball-milled MgCl₂ can transform into low-coordinated ammine complexes even at room temperature, which is not observed with untreated MgCl₂ due to high kinetic barriers. researchgate.netacs.org

Structural Disorder: The structural disorder created by ball milling is believed to be the primary reason for the reduced activation energy. researchgate.netacs.org

Enhanced Reactivity: Mechanochemical activation increases the reactivity of magnesium, facilitating reactions that are otherwise difficult to achieve. researchgate.netrsc.org

The following table outlines the impact of mechanochemical activation on the synthesis of ammonium magnesium chloride compounds.

| Activation Method | Precursor | Temperature | Outcome | Mechanism |

| Ball Milling | MgCl₂ | Room Temperature | Formation of low coordinated ammine complexes. researchgate.netacs.org | Creation of structural disorder, lowering the activation energy. researchgate.netacs.org |

Crystallographic Investigations

Crystallographic studies, particularly those employing X-ray diffraction, have been fundamental in understanding the solid phases of ammonium magnesium chloride and its derivatives.

X-ray Diffraction Studies of Solid Phases

X-ray diffraction (XRD) is a primary tool for identifying the composition of solid phases in equilibrium with liquid phases in various salt systems. In studies of the quaternary system KCl + NH₄Cl + MgCl₂ + H₂O, XRD has been used to identify the solid phase compositions at different temperatures. acs.orgacs.org These investigations reveal the formation of double salts and solid solutions. For instance, in the ternary system NH₄Cl + MgCl₂ + H₂O, the double salt ammonium carnallite (NH₄Cl·MgCl₂·6H₂O) is formed at temperatures between 273.2 and 323.2 K. acs.org The analysis of XRD patterns is crucial for constructing phase diagrams and understanding the crystallization behavior of these complex salt mixtures. acs.orgacs.org

Furthermore, XRD analysis has been employed to characterize the products of various chemical processes. For example, high-purity anhydrous magnesium chloride can be prepared from ammonium carnallite, and XRD is used to analyze the resulting product. tandfonline.comhep.com.cn Similarly, the synthesis of magnesium chloride hexammoniate (MgCl₂·6NH₃) from the reaction of magnesium silicide and ammonium chloride in liquid ammonia yields a product that is characterized by XRD to confirm its phase purity and crystallinity. researchgate.net

Interactive Data Table: X-ray Diffraction Findings for Ammonium Magnesium Chloride and Related Compounds

| Compound/System | Technique | Key Findings | Reference |

|---|---|---|---|

| KCl + NH₄Cl + MgCl₂ + H₂O | Isothermal Dissolution & XRD | Identification of solid phase compositions, formation of double salts and solid solutions. | acs.orgacs.org |

| NH₄Cl + MgCl₂ + H₂O | XRD | Formation of ammonium carnallite (NH₄Cl·MgCl₂·6H₂O) at 273.2–323.2 K. | acs.org |

| Anhydrous MgCl₂ from Ammonium Carnallite | XRD | Characterization of high-purity anhydrous magnesium chloride. | tandfonline.comhep.com.cn |

| MgCl₂·6NH₃ | XRD | Confirmation of phase-pure and highly crystalline product. | researchgate.net |

| Mg(NH₃)₂Cl₂ | Powder XRD | Orthorhombic crystal system, space group Cmmm. | researchgate.netjst.go.jp |

Crystal Structure Analysis of Hydrates and Ammine Complexes

The crystal structures of various hydrates and ammine complexes of magnesium chloride have been extensively studied. Magnesium chloride can form a variety of hydrates, including those with 1, 2, 4, 6, 8, and 12 water molecules. nih.gov High-pressure studies have even identified a heptahydrate (MgCl₂·7H₂O). nih.govresearchgate.net

The ammine complexes of magnesium chloride are of particular interest for applications such as thermochemical energy storage. jst.go.jpaesj.net The reaction between magnesium chloride and ammonia can lead to the formation of several ammine complexes, including Mg(NH₃)₆Cl₂, Mg(NH₃)₂Cl₂, and Mg(NH₃)Cl₂. acs.org The hexa-ammine complex, Mg(NH₃)₆Cl₂, is often formed first, even at room temperature. acs.org The di-ammine complex, Mg(NH₃)₂Cl₂, has been characterized as having an orthorhombic crystal structure with the space group Cmmm. researchgate.net Its structure consists of chains of edge-sharing Mg(NH₃)₂Cl₄ octahedra. researchgate.net The formation of these lower coordinated ammine complexes can be influenced by factors such as temperature and mechanical treatment (ball milling). acs.org

The crystal structure of mixed metal halide ammines, such as Mg₁-ₓMnₓ(NH₃)₆Cl₂, has also been investigated. These compounds are isostructural with Mg(NH₃)₆Cl₂, crystallizing in a cubic unit cell with the space group Fm-3m. dtu.dk

Spectroscopic Analyses

Spectroscopic techniques provide valuable insights into the molecular structure and bonding within ammonium magnesium chloride compounds.

Vibrational Spectroscopy for Structural Insights

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for probing the structural details of these compounds.

FTIR spectroscopy has been used to study the interactions in aqueous solutions containing magnesium chloride and ammonium chloride. For instance, studies on aqueous MgCl₂ solutions have shown that the salt modifies the structure of the bulk water, which can be observed through shifts in the absorption bands of water. nih.gov The presence of ammonium ions also introduces characteristic vibrational modes. e3s-conferences.org

In the context of ammine complexes, FTIR is used to characterize the coordinated ammonia molecules. researchgate.net The spectra of these complexes exhibit characteristic bands that confirm the presence of NH₃ linked to the magnesium center. Furthermore, FTIR can be used to monitor changes during chemical reactions, such as the dissolution process of NH₄Cl in the presence of NH₃, where the formation of new hydrogen bonds between NH₄⁺ and NH₃ can be detected. researchgate.net

Interactive Data Table: FTIR Spectroscopy Findings for Ammonium Magnesium Chloride and Related Systems

| System | Key Findings | Reference |

|---|---|---|

| Aqueous MgCl₂ Solutions | Modification of bulk water structure by MgCl₂. | nih.gov |

| MgCl₂·6NH₃ | Characterization of coordinated ammonia molecules. | researchgate.net |

| NH₄Cl Dissolution in NH₃ | Detection of new hydrogen bonds between NH₄⁺ and NH₃. | researchgate.net |

| Ammonium Acetate and Ammonium Chloride | Biofield treatment can alter vibrational peaks, suggesting changes in bond strength and dipole moments. | walshmedicalmedia.com |

Phase Equilibria and Thermochemical Behavior of Ammonium Magnesium Chloride Systems

Solid-Liquid Phase Equilibria in Multicomponent Systems

Solid-liquid phase equilibria (SLE) data are crucial for designing and controlling separation and crystallization processes in multicomponent salt solutions. The behavior of ammonium (B1175870) magnesium chloride is often studied within more complex ternary and quaternary systems that reflect industrial brine compositions.

Quaternary systems involving ammonium magnesium chloride are complex, often featuring multiple solid phases, including pure salts, double salts, and solid solutions. The isothermal dissolution method is commonly used to study these equilibria.

In the KCl + NH₄Cl + MgCl₂ + H₂O system, studies at various temperatures, such as 323.2 K and 348.2 K, reveal intricate phase diagrams. acs.org These diagrams are characterized by multiple invariant points, univariant curves, and crystallization regions. acs.org At 60.00 °C, the phase diagram for this system contains seven saturation points and eight distinct crystallization regions. researchgate.net The formation of solid solutions and double salts, such as (NH₄)K₂Mg₃Cl₉·18H₂O, is a key feature of this system. acs.org Temperature has a significant impact; for instance, with increasing temperature, the crystallization areas of solid solutions like (KCl)ₓ(NH₄Cl)₁₋ₓ and (NH₄Cl)ₓ(KCl)₁₋ₓ first increase and then decrease. acs.org

Another relevant quaternary system is NaCl–NH₄Cl–MgCl₂–H₂O. At 303.15 K, the phase diagram of this system has two cosaturated points and four solid-phase crystallization zones, which correspond to NaCl, MgCl₂·6H₂O, NH₄Cl, and the double salt MgCl₂·NH₄Cl·6H₂O (ammonium carnallite). acs.org The presence of these distinct regions provides a basis for processes aimed at dehydrating and deaminating ammonium carnallite (B72600) to produce anhydrous magnesium chloride. acs.org

Table 1: Invariant Points in the Quaternary System KCl + NH₄Cl + MgCl₂ + H₂O at 323.2 K

| Point | Liquid Phase Composition (mass fraction %) | Equilibrium Solid Phases | ||

|---|---|---|---|---|

| KCl | NH₄Cl | MgCl₂ | ||

| E1 | 5.88 | 23.33 | 7.78 | (KCl)ₓ(NH₄Cl)₁₋ₓ + (NH₄Cl)ₓ(KCl)₁₋ₓ |

| E2 | 0.89 | 27.55 | 9.21 | (NH₄Cl)ₓ(KCl)₁₋ₓ + NH₄Cl |

| E3 | 0.65 | 7.21 | 34.55 | NH₄Cl + NH₄Cl·MgCl₂·6H₂O |

| E4 | 0.44 | 1.11 | 41.11 | NH₄Cl·MgCl₂·6H₂O + MgCl₂·6H₂O |

| E5 | 1.89 | 0.55 | 39.98 | KCl·MgCl₂·6H₂O + MgCl₂·6H₂O |

The ternary system NH₄Cl + MgCl₂ + H₂O is fundamental to understanding the formation of ammonium magnesium chloride compounds. This system is classified as a complex type because of the formation of the double salt ammonium carnallite (NH₄Cl·MgCl₂·6H₂O) at temperatures like 298.15 K and 308.2 K. acs.orgacs.org The formation of this double salt occurs at high MgCl₂ concentrations. acs.org

Phase diagrams for this system delineate the crystallization fields for pure ammonium chloride (NH₄Cl), magnesium chloride hexahydrate (MgCl₂·6H₂O), and the double salt ammonium carnallite. acs.org The diagrams feature two invariant points, E₁ and E₂, where three solid phases are in equilibrium with the saturated solution. acs.org For example, at 273 K, invariant point E₁ consists of a solution with 6.41% NH₄Cl and 21.19% MgCl₂ in equilibrium with solid NH₄Cl and NH₄Cl·MgCl₂·6H₂O. acs.org Point E₂ consists of 0.79% NH₄Cl and 28.01% MgCl₂ in equilibrium with NH₄Cl·MgCl₂·6H₂O and MgCl₂·6H₂O. acs.org

Table 2: Invariant Point Compositions in the NH₄Cl + MgCl₂ + H₂O System at 308.2 K

| Point | Liquid Phase Composition (mass fraction %) | Equilibrium Solid Phases | |

|---|---|---|---|

| NH₄Cl | MgCl₂ | ||

| E1 | 7.89 | 33.58 | NH₄Cl + NH₄Cl·MgCl₂·6H₂O |

| E2 | 0.88 | 40.35 | NH₄Cl·MgCl₂·6H₂O + MgCl₂·6H₂O |

Phase diagrams are graphical representations of the physical states of a system under different conditions of temperature, pressure, and composition. libretexts.orgmndot.govwesterntransportationinstitute.org For aqueous salt systems, isothermal phase diagrams are commonly constructed by plotting the concentrations of the salt components. youtube.com According to Gibbs' phase rule, the degrees of freedom (F) of a system are determined by the number of components (C) and phases (P) in equilibrium (F = C - P + 2). phasediagram.dk This rule governs the features of a phase diagram, such as invariant points, univariant curves, and divariant fields. phasediagram.dkcarleton.eduusgs.gov

In a phase diagram, an invariant point represents a condition where the number of phases in equilibrium is maximal, resulting in zero degrees of freedom (at a fixed temperature and pressure). phasediagram.dkwikipedia.org For a ternary aqueous system at a constant temperature and pressure, an invariant point involves three solid phases in equilibrium with the liquid phase. phasediagram.dk These points are crucial as they define the boundaries of different crystallization regions.

Univariate curves (or lines) connect the invariant points and represent conditions where two solid phases coexist in equilibrium with the saturated solution. wikipedia.org Along these curves, the system has one degree of freedom; fixing the concentration of one component determines the concentration of the other. phasediagram.dk For instance, in the NH₄Cl–MgCl₂–SrCl₂–H₂O system, five univariant curves are identified at 293.15 K and 318.15 K. bohrium.com

The areas within a phase diagram bounded by univariant curves are known as crystallization regions or fields. researchgate.netppublishing.org Each region corresponds to a state where only one specific solid phase is in equilibrium with the liquid solution. When a solution's composition falls within a particular crystallization field, that specific solid will crystallize upon evaporation or cooling.

In the quaternary system KCl + NH₄Cl + MgCl₂ + H₂O, distinct crystallization regions exist for pure salts like NH₄Cl and MgCl₂·6H₂O, as well as for solid solutions and double salts. acs.orgresearchgate.net The formation of solid solutions, such as (K, NH₄)Cl, occurs where one ion can substitute for another in the crystal lattice. acs.orgacs.org Double salts, like ammonium carnallite (NH₄Cl·MgCl₂·6H₂O), are compounds that crystallize with a fixed stoichiometric ratio of their constituent salts and have their own distinct crystallization region. researchgate.netacs.orgresearchgate.net The size of these crystallization regions can change significantly with temperature, which influences the separation and recovery of specific salts from brine. acs.orgbohrium.com

Determination and Interpretation of Phase Diagrams

Crystallization Kinetics and Mechanisms

While phase diagrams describe equilibrium states, crystallization kinetics governs the rate at which crystals nucleate and grow, which is critical for industrial crystallizer design and operation. acs.org The kinetics of ammonium carnallite and ammonium chloride in the NH₄Cl-MgCl₂-H₂O system have been investigated using methods like the mixed-suspension mixed-product removal (MSMPR) crystallizer. acs.orgacs.org

Studies show that both temperature and MgCl₂ concentration significantly affect the nucleation and growth behaviors of these salts. acs.orgresearchgate.net

Effect of Temperature: Higher temperatures enhance both the nucleation and growth rates of ammonium carnallite and ammonium chloride. acs.orgresearchgate.net

Effect of MgCl₂ Concentration: A higher concentration of MgCl₂ leads to a greater nucleation rate for NH₄Cl but a lower growth rate. acs.orgresearchgate.net

The crystal growth rates for both salts have been found to be independent of their size. acs.orgacs.org Kinetic parameters determined from experimental data can be used to develop models for predicting crystal size distribution, which is essential for designing and scaling up recovery processes. acs.org

Advanced Applications and Material Science Perspectives of Ammonium Magnesium Chloride Compounds

Precursors for Anhydrous Magnesium Chloride Production

Anhydrous magnesium chloride is a critical raw material for the production of magnesium metal through electrolysis. However, the direct dehydration of hydrated magnesium chloride is problematic due to hydrolysis, which forms undesirable magnesium oxide. The use of ammonium (B1175870) magnesium chloride intermediates provides an effective route to circumvent this issue and produce high-purity anhydrous MgCl₂.

Processes for Electrolytic Magnesium Metal Production

The production of magnesium metal is predominantly achieved through the electrolysis of molten magnesium chloride. epa.gov The efficiency of this process is highly dependent on the purity of the anhydrous MgCl₂ feedstock, as impurities like magnesium oxide can adversely affect the electrolytic cell's operation. google.com

One established method to produce anhydrous MgCl₂ involves the use of ammonium carnallite (B72600) (NH₄Cl·MgCl₂·6H₂O). This double salt can be dehydrated and then thermally decomposed. In this process, the ammonium chloride decomposes into ammonia (B1221849) and hydrogen chloride gas. The presence of HCl gas creates a protective atmosphere that suppresses the hydrolysis of magnesium chloride, allowing for the formation of anhydrous MgCl₂ suitable for electrolysis. researchgate.net

Dehydration: NH₄Cl·MgCl₂·6H₂O(s) → NH₄Cl·MgCl₂(s) + 6H₂O(g)

Decomposition: NH₄Cl·MgCl₂(s) → MgCl₂(l) + NH₃(g) + HCl(g)

The resulting molten anhydrous magnesium chloride can then be fed into an electrolytic cell where it is decomposed into magnesium metal and chlorine gas. epa.gov

High-Purity Anhydrous Magnesium Chloride Synthesis

To meet the stringent purity requirements for electrolysis, various methods have been developed to synthesize high-purity anhydrous magnesium chloride from ammonium magnesium chloride compounds. These methods often involve the reaction of magnesium-containing raw materials, such as magnesia (MgO), with ammonium chloride.

One approach involves mixing magnesia with a stoichiometric excess of ammonium chloride and heating the mixture. The reaction proceeds through the formation of ammonium magnesium chloride, which then decomposes to yield anhydrous magnesium chloride. google.com The use of a covering agent, such as alumina (B75360), can help to maintain the necessary gaseous atmosphere and prevent contamination. google.comacs.org Under optimal conditions, this method can produce anhydrous magnesium chloride with a very low magnesia content (e.g., below 0.1 wt.%). google.com

Another route to high-purity anhydrous MgCl₂ involves precipitation from a solution. In this process, a solution of hydrated magnesium chloride and ammonium chloride is reacted with ammonia in a low-boiling-point alcohol, such as methanol (B129727). jst.go.jpacs.org This leads to the precipitation of an ammoniated magnesium chloride compound, such as magnesium chloride hexammoniate (MgCl₂·6NH₃). This precipitate can be separated, washed, and then thermally decomposed to produce very pure anhydrous MgCl₂ with a low magnesium oxide content. jst.go.jp

The key steps in this process are:

Precipitation: MgCl₂(aq) + NH₄Cl(aq) + NH₃(g) in alcohol → MgCl₂·xNH₃(s)

Decomposition: MgCl₂·xNH₃(s) → MgCl₂(s) + xNH₃(g)

This method allows for the removal of insoluble impurities prior to precipitation, contributing to the high purity of the final product. jst.go.jpacs.org

Role in Thermochemical Energy Storage Systems

Thermochemical energy storage (TCS) is a promising technology for storing thermal energy with high energy density and for long durations. The reversible chemical reaction between magnesium chloride and ammonia is a well-studied system for TCS applications, particularly for low to medium temperature ranges.

MgCl₂/NH₃ Reactions for Heat Storage

The fundamental principle of the MgCl₂/NH₃ thermochemical energy storage system lies in the reversible endothermic and exothermic reactions between solid magnesium chloride and gaseous ammonia. The system can store heat by using it to drive the endothermic decomposition of a magnesium chloride ammine complex, releasing ammonia gas. This energy can be released later through the exothermic reaction of anhydrous or a lower-ammoniated magnesium chloride with ammonia to reform the higher-ammoniated complex.

The primary reactions in this system are:

Charging (endothermic): Mg(NH₃)₆Cl₂(s) + Heat → Mg(NH₃)₂Cl₂(s) + 4NH₃(g)

Discharging (exothermic): Mg(NH₃)₂Cl₂(s) + 4NH₃(g) → Mg(NH₃)₆Cl₂(s) + Heat

This system is particularly attractive due to its high energy storage density, the low cost and abundance of magnesium chloride, and the favorable operating temperatures. researchgate.netasianpubs.org The reaction between the di-ammine and hexa-ammine complexes is particularly desirable for applications around 100°C. researchgate.net

| Reaction | Energy Storage Density (kJ/kg MgCl₂) |

| Mg(NH₃)₆Cl₂ ⇌ Mg(NH₃)₂Cl₂ + 4NH₃ | 1722 researchgate.net |

| Mg(NH₃)₂Cl₂ ⇌ Mg(NH₃)Cl₂ + NH₃ | - |

| Mg(NH₃)Cl₂ ⇌ MgCl₂ + NH₃ | - |

Enhancing Reactivity and Cycling Durability

A significant challenge in the practical application of MgCl₂/NH₃ thermochemical energy storage systems is maintaining high reactivity and stability over numerous charging and discharging cycles. The volumetric expansion and contraction during ammonia absorption and desorption can lead to particle agglomeration and a decrease in gas permeability, which hinders performance.

Several strategies are being explored to enhance the reactivity and cycling durability of these materials:

Activation: An activation process involving pre-coordination with ammonia followed by a partial desorption treatment can significantly improve the material's performance. This process has been shown to increase the specific surface area of the magnesium chloride from 2.60 to 73.3 m²/g and create a mesoporous structure, which enhances the reaction kinetics. researchgate.netresearchgate.net Activated samples have demonstrated superior ammonia absorption rates and high energy densities over multiple cycles. researchgate.netresearchgate.net

Composite Materials: To address the issue of volumetric expansion, which can be as high as 400%, composite materials are being developed. utah.edu One approach is to embed the magnesium chloride in a porous, inert matrix. For example, the use of silicone rubber as a supporting material has been shown to suppress the macroscopic volume change of the material during ammonia sorption while maintaining high reactivity. utah.eduwikipedia.org This helps to preserve the structural integrity of the reactor bed over many cycles.

Additives: The addition of materials like expandable graphite can improve the heat and mass transfer within the reactor bed. airgasspecialtyproducts.com This is crucial as the reaction rates can be limited by how efficiently heat is supplied during charging and removed during discharging. rsc.org

| Enhancement Strategy | Key Improvement |

| Activation | Increased surface area and porosity, leading to faster reaction rates. researchgate.netresearchgate.net |

| Silicone Support | Suppression of volume expansion, improving cycling durability. utah.eduwikipedia.org |

| Graphite Additive | Improved heat and mass transfer within the reactor. airgasspecialtyproducts.com |

Catalytic and Sorption Applications

The strong affinity of magnesium chloride for ammonia gas is the basis for its use in various sorption applications, primarily for ammonia storage and separation. While not a classical catalyst for a wide range of reactions, its interaction with ammonia can be leveraged to enhance certain chemical processes.

The sorption of ammonia by magnesium chloride is a chemical absorption process where ammonia molecules coordinate with the magnesium ions to form ammine complexes, such as Mg(NH₃)₂Cl₂ and Mg(NH₃)₆Cl₂. researchgate.net This process is highly selective for ammonia.

Ammonia Storage and Separation:

Ammonia Synthesis: In the Haber-Bosch process for ammonia synthesis, the reaction equilibrium is a significant limiting factor. By introducing a magnesium chloride-based sorbent into the process, the ammonia product can be selectively removed from the gas stream as it is formed. This shifts the equilibrium towards the product side, potentially allowing for higher conversions at lower pressures and temperatures. rsc.org The absorbed ammonia can then be released in a subsequent step by heating the sorbent.

Ammonia Storage for SCR Systems: Selective Catalytic Reduction (SCR) is a key technology for reducing nitrogen oxide (NOx) emissions from diesel engines and industrial sources. These systems require a stable and safe onboard source of ammonia. Magnesium chloride's ability to store large amounts of ammonia in a solid form (as ammine complexes) makes it a promising material for this application. The ammonia can be released in a controlled manner by heating the magnesium chloride sorbent.

Enhancement of Chemical Reactions:

Dehydrogenation of Ammonia Borane: Ammonia borane (NH₃BH₃) is considered a potential hydrogen storage material. The thermal decomposition of ammonia borane to release hydrogen can be facilitated by the addition of magnesium chloride. MgCl₂ interacts with the [NH₃] units in ammonia borane, which is analogous to the formation of its ammine complexes. This interaction lowers the dehydrogenation temperature and helps to suppress the release of undesirable byproducts like ammonia gas.

The table below summarizes the key sorption and related applications of the magnesium chloride/ammonia system.

| Application | Role of MgCl₂/NH₃ System |

| Ammonia Synthesis | Selective sorption of ammonia to shift reaction equilibrium. rsc.org |

| Ammonia Storage for SCR | Solid-state storage of ammonia for controlled release. |

| Dehydrogenation of Ammonia Borane | Interaction with NH₃ units to lower decomposition temperature. |

Ammonia Absorption and Synthesis Enhancement

Ammonium magnesium chloride compounds, and more specifically their precursor magnesium chloride, play a significant role in enhancing the efficiency of ammonia (NH₃) synthesis, primarily through the principle of absorption-enhanced reaction. In processes like the Haber-Bosch synthesis, the reaction of nitrogen and hydrogen to form ammonia is reversible and equilibrium-limited. By introducing an absorbent that selectively removes ammonia from the reaction mixture, the equilibrium is shifted, driving the reaction forward to achieve a higher conversion of reactants. researchgate.netutah.edu

Magnesium chloride has been identified as a highly effective absorbent for this purpose. researchgate.net It reacts with ammonia to form solid magnesium-ammine complexes, such as Mg(NH₃)₆Cl₂. acs.org This process of reactive absorption can increase the conversion to ammonia in Haber-Bosch catalysts to over 95%. utah.eduwordpress.comumn.edu Research has demonstrated that at extended reaction times, the conversion to ammonia can be more than seven times greater with the presence of MgCl₂ compared to the reaction without it. umn.edu

Table 1: Effect of MgCl₂ Absorption on Ammonia Synthesis Conversion

| Parameter | Without MgCl₂ Absorbent | With MgCl₂ Absorbent | Citation |

|---|---|---|---|

| Maximum Conversion | Equilibrium-limited (typically 15-25% per pass) | > 95% | utah.eduwordpress.comumn.edu |

| Relative Conversion (at larger times) | Baseline | Over 7 times greater | umn.edu |

| Rate-Limiting Factor | Reaction kinetics and equilibrium | Diffusion of ammonia in the solid absorbent | umn.edu |

Role in Gas Separation and Purification

The selective absorption of ammonia by magnesium chloride is the fundamental principle behind its application in gas separation and purification. In industrial processes such as ammonia synthesis, the reactor effluent is a mixture of product (ammonia) and unreacted gases (nitrogen and hydrogen). utah.edu Efficiently separating the ammonia is crucial for the economic viability of the process, as the unreacted gases are recycled back to the reactor. iscre28.org

Traditionally, this separation is achieved by energy-intensive condensation, which requires cooling the gas mixture to low temperatures. iscre28.org Using solid absorbents like magnesium chloride offers a less energy-intensive alternative that can operate at higher temperatures. osti.gov The process, known as reactive absorption, leverages the chemical affinity between MgCl₂ and NH₃ to selectively capture ammonia from the gas stream, allowing nitrogen and hydrogen to pass through. osti.gov

The magnesium chloride can be used in bulk or supported on porous materials to enhance its performance by increasing the surface area and preventing particle agglomeration. iscre28.org Once the absorbent is saturated with ammonia, it can be regenerated by heating, which breaks the coordinate bonds of the magnesium-ammine complex and releases high-purity ammonia gas. researchgate.netchemrxiv.org This cyclic process of absorption and desorption forms the basis of a temperature-swing adsorption (TSA) system for ammonia separation. This technology is not only pivotal for improving the efficiency of large-scale ammonia production but is also a key enabling component for decentralized and smaller-scale synthesis systems. chemrxiv.org

Formation and Interactions in Complex Brine Systems

Influence on Potassium Salt Precipitation from Deep Brines

In the context of processing complex brines, such as those found in deep saline lakes or as byproducts of the potassium fertilizer industry, the presence of ammonium ions can significantly influence the precipitation of valuable salts. cas.cn When brines contain both magnesium chloride (MgCl₂) and ammonium chloride (NH₄Cl), the double salt ammonium magnesium chloride, also known as ammonium carnallite (NH₄MgCl₃·6H₂O), can form under specific temperature and concentration conditions. cas.cn

The formation of ammonium carnallite is a critical factor in the solid-liquid equilibrium of the NH₄Cl-MgCl₂-H₂O system. cas.cn Its precipitation is analogous to that of carnallite (KMgCl₃·6H₂O), a primary source of potassium. In brine systems containing sodium, potassium, magnesium, and ammonium chlorides, a complex series of precipitation events can occur as the brine is concentrated through evaporation. The formation of ammonium carnallite can alter the expected precipitation sequence of other salts, particularly potassium salts like sylvite (KCl) and carnallite.

The presence of ammonium ions can suppress the precipitation of potassium chloride by sequestering magnesium chloride into the ammonium carnallite solid phase. This interaction is crucial for developing processes that aim to selectively recover salts from multicomponent brines, as the formation of this double salt must be carefully controlled to ensure the desired purity and yield of the target potassium compounds. researchgate.net

Management of Valuable Element Loss in Brine Processing

The unintended precipitation of ammonium carnallite (NH₄MgCl₃·6H₂O) during the processing of brines represents a potential pathway for the loss of valuable elements. cas.cn In potash recovery operations, the primary target is the extraction of potassium. If ammonium ions are present in the brine, the formation of ammonium carnallite can lead to the co-precipitation of magnesium, which is often considered an impurity in the final potassium chloride product.

More significantly, the conditions that favor the crystallization of ammonium carnallite can interfere with the crystallization of potassium carnallite (KMgCl₃·6H₂O). This can lead to a lower recovery yield of potassium, as a portion of the magnesium required for potassium carnallite formation is consumed in the precipitation of the ammonium analogue. This constitutes a direct loss of the valuable potassium resource.

Management of this loss requires a thorough understanding of the phase-equilibrium diagram of the brine system. cas.cn Strategies to mitigate this issue include:

Controlling Brine Composition: Limiting the ingress of ammonium compounds into the brine processing stream.

Temperature and Concentration Control: Carefully managing evaporation and crystallization stages to operate outside the stability field of ammonium carnallite.

Selective Leaching: Developing processes to selectively dissolve and separate different salt phases after precipitation.

By modeling the solid-liquid equilibrium, process engineers can design crystallization pathways that maximize the recovery of potassium salts while minimizing the formation of ammonium magnesium chloride, thereby preventing the loss of valuable elements. cas.cn

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Ammonium chloride | NH₄Cl |

| Ammonium magnesium chloride (Ammonium carnallite) | NH₄MgCl₃·6H₂O |

| Ammonia | NH₃ |

| Calcium Chloride | CaCl₂ |

| Hydrogen | H₂ |

| Magnesium chloride | MgCl₂ |

| Magnesium-ammine complex | Mg(NH₃)ₓCl₂ |

| Magnesium-hexa-ammine complex | Mg(NH₃)₆Cl₂ |

| Nitrogen | N₂ |

| Potassium chloride (Sylvite) | KCl |

Q & A

Basic Research Questions

Q. How can high-purity ammonium chloride and magnesium chloride be synthesized for laboratory applications?

- Ammonium Chloride : Synthesize via the Solvay process by reacting ammonia (NH₃) with carbon dioxide (CO₂) in a brine solution, followed by crystallization . Alternatively, direct reaction of gaseous NH₃ and HCl yields NH₄Cl .

- Magnesium Chloride : React magnesium metal (Mg) with hydrochloric acid (HCl) under controlled conditions. The empirical formula (MgCl₂) is confirmed by mass difference analysis between Mg and Cl after reaction .

- Purification : Recrystallize from aqueous solutions using temperature-controlled solubility gradients.

Q. What analytical methods are recommended for quantifying ammonium chloride and magnesium chloride in mixed solutions?

- Titration : For Mg²⁺, use EDTA titration with eriochrome black T indicator in an ammonia-ammonium chloride buffer (pH 10) . For NH₄⁺, employ Kjeldahl distillation or ion-selective electrodes.

- Gravimetric Analysis : Precipitate Mg²⁺ as MgNH₄PO₄·6H₂O in the presence of controlled NH₄Cl (2–3 g optimal) to minimize errors .

Q. How to prepare and standardize buffer solutions involving ammonium chloride for pH control in magnesium-based reactions?

- Dissolve 5.4 g NH₄Cl in water, add 21 mL ammonia solution (28%), and dilute to 100 mL to create a pH 10 buffer . Calibrate pH meters with certified standards and validate buffer stability under experimental conditions.

Advanced Research Questions

Q. How to design experiments optimizing synergistic effects of ammonium and magnesium salts in microbial or chemical systems?

- Use face-centered central composite design (CCD) to vary factors like NH₄⁺ (10–60 ppm) and Mg²⁺ (0.1–5 g/L) while monitoring responses (e.g., enzyme activity). Statistical tools like Design Expert 12.0 can model interactions (adjusted R² > 0.78) .

- Example : In fermentation media optimization, CCD identified NH₄⁺ and Mg²⁺ as critical factors for 1,4-β-xylanase production .

Q. How to resolve contradictions in magnesium quantification when ammonium chloride is present?

- Excess NH₄Cl (>4 g) introduces a -1.1% error in Mg precipitation due to ion competition. Remove NH₄⁺ via distillation before analysis or limit NH₄Cl to 2–2.5 g . Validate results with atomic absorption spectroscopy (AAS) or ICP-MS.

Q. What statistical methods are effective for analyzing multifactorial data in ammonium/magnesium chloride systems?

- Apply quadratic regression models (e.g., via Design Expert) to evaluate interactions. For example, a model with p < 0.0001 and adjusted R² = 0.7857 reliably predicts system behavior .

- Use Plackett-Burman (P-B) screening to prioritize variables (e.g., NH₄⁺, Mg²⁺, pH) before detailed optimization .

Q. How do ionic interactions between NH₄⁺ and Mg²⁺ affect crystallization or solubility in aqueous systems?

- NH₄⁺ increases ionic strength, reducing Mg²⁺ solubility via the common-ion effect. Characterize phase diagrams using conductivity measurements and X-ray diffraction (XRD). Adjust NH₄Cl/MgCl₂ ratios to control crystal morphology .

Methodological Notes

- Data Validation : Cross-check results with multiple techniques (e.g., titration + AAS for Mg²⁺).

- Contamination Control : Use ultrapure water and pre-washed glassware to avoid interference from Ca²⁺ or Fe³⁺ .

- Safety : Handle NH₄Cl in ventilated areas (10 air changes/hour) to prevent respiratory irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.